molecular formula C23H22ClN7O3 B2634476 (5-chloro-2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920205-65-8

(5-chloro-2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2634476
CAS RN: 920205-65-8
M. Wt: 479.93
InChI Key: LYDWAKZZGDTDHO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a triazolopyrimidine ring, a piperazine ring, and methoxyphenyl groups. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The compound contains several aromatic rings (phenyl and triazolopyrimidine), which are likely to contribute to its stability and may influence its interactions with other molecules. The piperazine ring is a common feature in many pharmaceuticals and could play a role in the compound’s biological activity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the methoxy groups could potentially undergo demethylation under certain conditions. The compound could also participate in reactions typical of aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar methoxy groups and the nonpolar aromatic rings .

Scientific Research Applications

Synthesis and Characterization

Research in this field often involves the synthesis of novel derivatives to explore their potential applications. For instance, the synthesis of 1,2,4-triazole derivatives and their antimicrobial activities have been reported, highlighting the methodological approaches to creating these compounds and evaluating their biological efficacy against various microorganisms (Bektaş et al., 2007). Similarly, other studies have focused on developing new synthetic routes for triazolo and pyrimidine derivatives, aiming at potential therapeutic applications (Abdelhamid et al., 2012).

Biological Activities and Applications

The biological activities of these compounds are of significant interest, with research exploring their potential as antimicrobial, anticonvulsant, and anticancer agents. For example, triazole analogues of piperazine have been synthesized and evaluated for their antibacterial activity, showing significant inhibition against various human pathogenic bacteria (Nagaraj et al., 2018). Other studies have focused on the development of compounds as potential PET agents for imaging in Parkinson's disease, demonstrating the wide-ranging potential of these chemical structures in biomedicine (Wang et al., 2017).

Safety And Hazards

The safety and hazards of this compound would need to be determined through specific toxicological studies. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the compound’s biological activity, optimizing its synthesis, and investigating its potential applications in fields such as medicinal chemistry .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN7O3/c1-33-17-5-3-4-16(13-17)31-22-20(27-28-31)21(25-14-26-22)29-8-10-30(11-9-29)23(32)18-12-15(24)6-7-19(18)34-2/h3-7,12-14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDWAKZZGDTDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-chloro-2-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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